![molecular formula C25H27N3O5S B2449655 3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-70-3](/img/structure/B2449655.png)
3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a member of the benzamide class of drugs and has been studied for its effects on the central nervous system. In
Scientific Research Applications
Monoclonal Antibody Production Enhancement : A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to increase monoclonal antibody production in recombinant Chinese hamster ovary cells. This compound suppressed cell growth and increased cell-specific glucose uptake rate, intracellular adenosine triphosphate, and altered galactosylation on monoclonal antibodies, which is important for therapeutic antibody production (Aki et al., 2021).
Antipsychotic Properties : Another similar compound, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, was found to have potent antipsychotic properties. This compound showed high affinity for dopamine D-2 receptors and was effective in inhibiting hyperactivity in behavioral models, indicating potential for treating psychosis with fewer side effects (Högberg et al., 1990).
Glucokinase Activation for Diabetes Treatment : A study identified 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a potent glucokinase activator for the treatment of type 2 diabetes. This compound significantly reduced blood glucose levels without causing hypoglycemia, making it a promising candidate for diabetes therapy (Park et al., 2014).
Anticancer Activity : Research indicated that substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide showed potent cytotoxicity against various cancer cell lines, suggesting potential use as anticancer agents (Redda et al., 2011).
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may impact a wide range of biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity of similar compounds .
properties
IUPAC Name |
3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-32-21-14-19(15-22(16-21)33-2)25(29)27-20-8-10-23(11-9-20)34(30,31)28-13-4-3-7-24(28)18-6-5-12-26-17-18/h5-6,8-12,14-17,24H,3-4,7,13H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSNSRJGHSUUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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